N-(2-(p-Chlorophenoxy)-1,2-dimethylpropyl)nicotinamide
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Overview
Description
N-(2-(p-Chlorophenoxy)-1,2-dimethylpropyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a p-chlorophenoxy group attached to a dimethylpropyl chain, which is further connected to a nicotinamide moiety
Preparation Methods
The synthesis of N-(2-(p-Chlorophenoxy)-1,2-dimethylpropyl)nicotinamide involves several key steps. One common method includes the reaction of 2-(p-chlorophenoxy)-2-methylpropionic acid with ethylene oxide in an inert solvent in the presence of a catalyst, such as zinc chloride . This reaction produces the monoglycol ester of the acid, which is then reacted with nicotinic acid chloride in an inert solvent and in the presence of a base, such as trimethylamine, to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
N-(2-(p-Chlorophenoxy)-1,2-dimethylpropyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-(2-(p-Chlorophenoxy)-1,2-dimethylpropyl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-(2-(p-Chlorophenoxy)-1,2-dimethylpropyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N-(2-(p-Chlorophenoxy)-1,2-dimethylpropyl)nicotinamide can be compared with other similar compounds, such as:
2-(p-Chlorophenoxy)-2-methylpropionic acid: This compound shares a similar structural motif but lacks the nicotinamide moiety.
Clofibric acid: Another related compound, known for its use in lipid-lowering medications.
Rafoxanide: A halogenated salicylanilide with similar structural features and known for its anthelmintic properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88222-11-1 |
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Molecular Formula |
C17H19ClN2O2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-[3-(4-chlorophenoxy)-3-methylbutan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19ClN2O2/c1-12(20-16(21)13-5-4-10-19-11-13)17(2,3)22-15-8-6-14(18)7-9-15/h4-12H,1-3H3,(H,20,21) |
InChI Key |
QWECKZUKTGXABA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)OC1=CC=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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